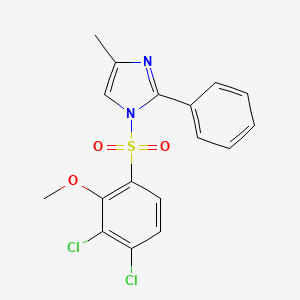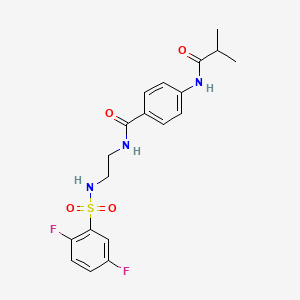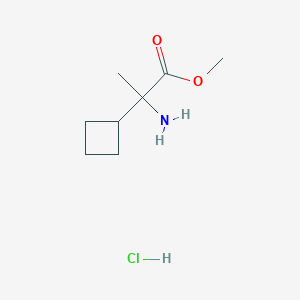
Methyl2-amino-2-cyclobutylpropanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-amino-2-cyclobutylpropanoatehydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Peptide Modification
A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrates the compound's utility in organic synthesis and peptide modification. The reaction conditions were fully compatible with solid-phase peptide synthesis, highlighting the method's efficiency and versatility for incorporating azido groups into complex molecules (Tornøe, Christensen, & Meldal, 2002).
Medicinal Chemistry Applications
In medicinal chemistry, the compound's derivatives have been explored for their anticancer properties. For example, amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and showed significant cytotoxicity against various human tumor cell lines, offering a potential pathway for the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Gas Chromatography–Mass Spectrometry (GC-MS)
Cycloalkylcarbonyl derivatives, including cyclobutylcarbonyl, have been proposed for the determination of amino acid methyl esters by GC-MS. These derivatives form symmetric peaks and undergo specific fragmentation under electron ionization conditions, aiding in the structural elucidation of amino acids and their derivatives (Zaikin & Luzhnov, 2002).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of amino acid ester isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, demonstrate the compound's utility in creating more complex molecules. This process involves the conversion of amino acids to their corresponding methyl ester hydrochlorides, showcasing its versatility in organic synthesis (Tsai, Takaoka, Powell, & Nowick, 2003).
Materials Science
In materials science, the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using 2-aminoethyl-methacrylate hydrochloride demonstrates the compound's relevance in developing advanced polymer materials. These latexes exhibit unique properties relevant for various applications, including drug delivery systems and bioactive coatings (Meunier, Elaissari, & Pichot, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as instructions for what to do in case of exposure .
Propiedades
IUPAC Name |
methyl 2-amino-2-cyclobutylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9,7(10)11-2)6-4-3-5-6;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQYIHRZYOOJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


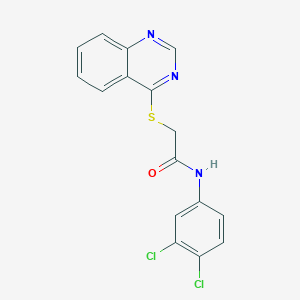
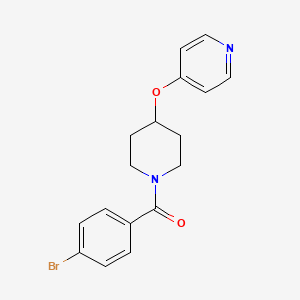
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![4-(1-methyl-1H-imidazol-5-yl)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine](/img/structure/B2516844.png)
![2,4-difluoro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2516845.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2516847.png)
![N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide](/img/structure/B2516848.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
